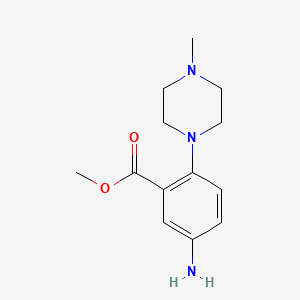
二环丙胺盐酸盐
描述
Dicyclopropylamine hydrochloride is a research chemical with the CAS Number: 246257-69-2 . It has a molecular weight of 133.62 . It is commonly used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of Dicyclopropylamine hydrochloride has been a challenge due to its unique chemical properties and high aqueous solubility . A study describes a short and efficient process for its preparation . Another study discusses an oxygen-mediated Chan−Lam coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with cyclopropylboronic acid .Molecular Structure Analysis
The molecular formula of Dicyclopropylamine hydrochloride is C6H12ClN . The InChI key is FUIHNRAZVMHKIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dicyclopropylamine hydrochloride has a molecular weight of 133.62 .科学研究应用
合成与化学性质
- 制备高质量的稳健工艺:Mudryk 等人(2014 年)概述了一种制备高质量二环丙胺盐酸盐 (HCl) 的有效工艺。该工艺克服了合成这种复杂分子的挑战,确保了安全性并提高了化学产率 (Mudryk 等,2014)。
药物制剂
- 胃滞留药物递送系统:Singh 和 Kumar(2021 年)研究了使用离子凝胶技术制备负载二环丙胺盐酸盐的浮动胃滞留微珠。该制剂显示出增强的胃部滞留时间和生物利用度 (Singh 和 Kumar,2021)。
分析技术
- 电化学研究:MamathaG. 和 Deepak(2015 年)研究了二环丙胺盐酸盐在修饰电极上的电化学行为。这项研究提供了对其灵敏检测和定量分析的见解 (MamathaG. 和 Deepak,2015)。
临床试验和研究
- 婴儿绞痛治疗:Weissbluth 等人(1984 年)进行了一项临床试验,研究二环丙胺盐酸盐在治疗婴儿绞痛中的疗效,证明其与安慰剂相比具有显著疗效 (Weissbluth 等,1984)。
药物递送与疗效
- 结肠靶向药物递送:Joshi 等人(2012 年)使用天然多糖为二环丙胺盐酸盐开发了一种结肠靶向药物递送系统。该制剂显示出延长的药物释放,适用于结肠靶向 (Joshi 等,2012)。
抗菌性能
- 抗菌作用:Karaka 等人(2004 年)分析了二环丙胺盐酸盐的抗菌性能,显示其对各种病原菌具有显着的抑制作用,突出了其作为抗菌剂的潜力 (Karaka 等,2004)。
可扩展合成方法
- 高效合成策略:Chen 等人(2011 年)为合成二环丙胺盐酸盐开发了可扩展且高效的方法,解决了其化学不稳定性和溶解性挑战。这项工作极大地提高了其制备的成本效益和安全性 (Chen 等,2011)。
安全和危害
作用机制
Target of Action
Dicyclopropylamine hydrochloride, also known as Dicyclomine, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, particularly those in the gastrointestinal tract .
Mode of Action
Dicyclopropylamine hydrochloride achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It is known that the compound’s antimuscarinic activity and its antagonism of histamine and bradykinin can influence various biochemical pathways, particularly those involving smooth muscle contraction .
Pharmacokinetics
Dicyclopropylamine hydrochloride is rapidly and well absorbed when administered orally . The relative oral bioavailability of the drug is about 67% of that following intramuscular injection .
Result of Action
The primary result of Dicyclopropylamine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum , which can help alleviate symptoms in conditions like irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of Dicyclopropylamine hydrochloride can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the drug’s absorption and efficacy . Additionally, the drug’s stability can be affected by factors such as temperature and humidity .
生化分析
Cellular Effects
Dicyclopropylamine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, dicyclopropylamine hydrochloride can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of dicyclopropylamine hydrochloride involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and receptors, either inhibiting or activating their functions. For instance, dicyclopropylamine hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicyclopropylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dicyclopropylamine hydrochloride remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to dicyclopropylamine hydrochloride in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of dicyclopropylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, dicyclopropylamine hydrochloride can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
Dicyclopropylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, dicyclopropylamine hydrochloride can affect the cytochrome P450 enzyme system, altering the metabolism of other compounds and leading to changes in metabolic profiles .
Transport and Distribution
Within cells and tissues, dicyclopropylamine hydrochloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, dicyclopropylamine hydrochloride may be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of dicyclopropylamine hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, dicyclopropylamine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
N-cyclopropylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHNRAZVMHKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660103 | |
| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246257-69-2 | |
| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropylcyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the new synthesis method for dicyclopropylamine hydrochloride described in the research paper?
A1: The research paper [] presents a novel synthesis route for dicyclopropylamine hydrochloride that leverages an oxygen-mediated Chan-Lam coupling reaction. This method offers several advantages over previous approaches:
- Improved Safety: The use of oxygen as an oxidant instead of potentially hazardous reagents enhances the safety profile of the synthesis. []
- Increased Efficiency: The new route streamlines the synthesis, resulting in a shorter and more efficient process with higher chemical yield. []
- High Purity: The optimized process allows for the production of dicyclopropylamine hydrochloride with high purity, which is crucial for its applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)
![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)

![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)


![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)


![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)